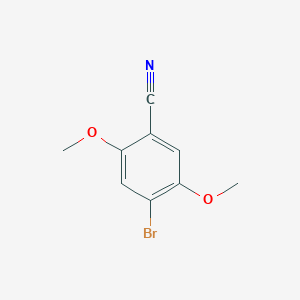
6-Ethynyl-1-isobutyl-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethynyl-1-isobutyl-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their wide range of biological activities and are present in various natural compounds, including amino acids like tryptophan . The ethynyl and isobutyl substituents on the indole ring confer unique chemical properties to this compound, making it a subject of interest in synthetic and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for indole synthesis is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .
For the specific synthesis of 6-Ethynyl-1-isobutyl-1H-indole, the following steps can be employed:
Formation of the Indole Ring: Starting from an appropriate substituted aniline, the indole ring can be constructed using the Fischer indole synthesis.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, which involves the reaction of an aryl halide with an acetylene in the presence of a palladium catalyst and a copper co-catalyst.
Introduction of the Isobutyl Group: The isobutyl group can be introduced via alkylation reactions, typically using isobutyl bromide and a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
6-Ethynyl-1-isobutyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The indole ring can undergo electrophilic substitution reactions, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed for reduction.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated or nitro-substituted indoles.
Wissenschaftliche Forschungsanwendungen
6-Ethynyl-1-isobutyl-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 6-Ethynyl-1-isobutyl-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the isobutyl group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Ethynyl-1-methyl-1H-indole: Similar structure but with a methyl group instead of an isobutyl group.
6-Ethynyl-1-ethyl-1H-indole: Similar structure but with an ethyl group instead of an isobutyl group.
6-Ethynyl-1-propyl-1H-indole: Similar structure but with a propyl group instead of an isobutyl group.
Uniqueness
6-Ethynyl-1-isobutyl-1H-indole is unique due to the presence of the isobutyl group, which can influence its chemical reactivity and biological activity. The isobutyl group provides steric hindrance and increases lipophilicity, which can affect the compound’s interaction with biological targets and its overall pharmacokinetic properties.
Eigenschaften
Molekularformel |
C14H15N |
|---|---|
Molekulargewicht |
197.27 g/mol |
IUPAC-Name |
6-ethynyl-1-(2-methylpropyl)indole |
InChI |
InChI=1S/C14H15N/c1-4-12-5-6-13-7-8-15(10-11(2)3)14(13)9-12/h1,5-9,11H,10H2,2-3H3 |
InChI-Schlüssel |
KSHUMWQDEPZLDB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CN1C=CC2=C1C=C(C=C2)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


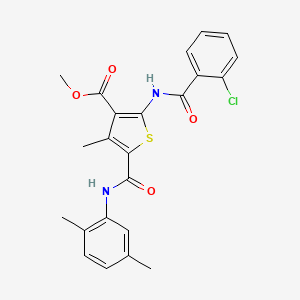
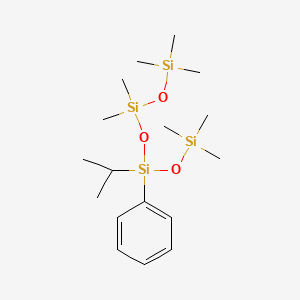
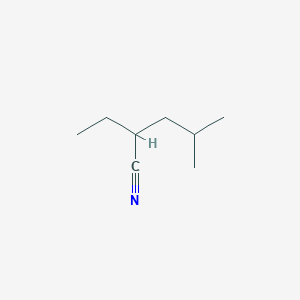

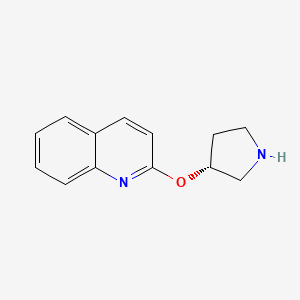
![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-(furan-2-yl)-2,4-dioxo-1,3-diazinan-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12065014.png)


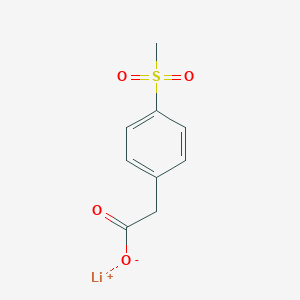

![tert-Butyl({[3-fluoro-5-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B12065049.png)


